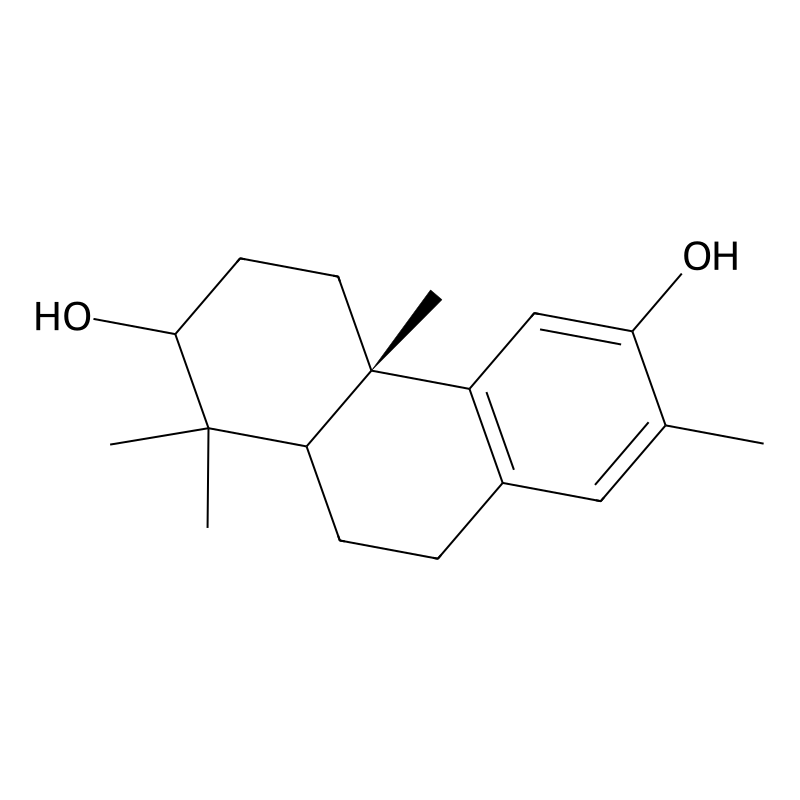

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

13-Methyl-8,11,13-podocarpatriene-3,12-diol, also known as totarol, is a naturally occurring diterpenoid found in various plant species, most notably in the Podocarpus genus []. It has attracted scientific interest due to its potential biological activities, making it a valuable compound for research in several fields.

Antimicrobial and Antifungal Properties

Studies suggest that totarol exhibits antimicrobial and antifungal properties. Research has shown it to be effective against various bacteria and fungi, including those resistant to conventional antibiotics [, ]. This makes totarol a potential candidate for the development of novel antimicrobial and antifungal agents.

Anti-inflammatory and Anticancer Activities

Totarol has also shown promise in anti-inflammatory and anticancer research. Studies have indicated its ability to modulate inflammatory pathways and suppress the growth of cancer cells []. However, further investigation is needed to understand the underlying mechanisms and potential therapeutic applications.

Other Areas of Research

Totarol's potential extends beyond the aforementioned areas. Research is ongoing to explore its applications in other fields, such as:

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a complex organic compound characterized by its unique polycyclic structure. It belongs to the class of hexahydrophenanthrenes and features multiple methyl groups and hydroxyl functionalities that contribute to its chemical properties. The stereochemistry indicated by the (4aS) designation suggests a specific spatial arrangement of atoms that may influence its biological activity and reactivity.

The chemical behavior of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be analyzed through various types of reactions:

- Oxidation and Reduction Reactions: The presence of hydroxyl groups makes this compound susceptible to oxidation, potentially forming ketones or aldehydes. Conversely, it can also participate in reduction reactions under suitable conditions.

- Substitution Reactions: The methyl groups and hydroxyl functionalities can undergo nucleophilic substitution reactions where they can be replaced by other substituents.

- Elimination Reactions: Under acidic or basic conditions, dehydration reactions may occur resulting in the formation of alkenes.

These reactions are facilitated by enzymes in biological systems which catalyze metabolic pathways involving such compounds

The biological activity of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has been predicted using computational methods. These methods assess the compound's potential therapeutic effects based on its structure. It is suggested that the compound could exhibit various pharmacological activities due to its structural characteristics that allow interaction with biological macromolecules such as proteins and receptors .

The synthesis of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol can be achieved through several methods:

- Starting from Phenanthrene Derivatives: The compound can be synthesized via multi-step organic synthesis starting from phenanthrene or its derivatives through alkylation and reduction processes.

- Hydrogenation Reactions: The hexahydrophenanthrene core can be formed through catalytic hydrogenation of phenanthrene derivatives under high pressure.

- Functional Group Transformations: Hydroxyl groups can be introduced through selective oxidation of alkyl groups using oxidizing agents like chromic acid or potassium permanganate.

These synthetic pathways highlight the versatility of organic chemistry in constructing complex molecular architectures .

(4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has potential applications in:

- Pharmaceutical Development: Due to its predicted biological activities; it may serve as a lead compound for drug development targeting specific diseases.

- Material Science: Its unique structure could be explored for use in creating advanced materials with specific mechanical or thermal properties.

Research into these applications is ongoing and requires further exploration to fully understand its utility in various fields.

Interaction studies involving (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol focus on how this compound interacts with biological macromolecules. Techniques such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling are employed to predict interactions with protein targets . These studies help identify potential binding sites and elucidate mechanisms of action which are crucial for drug development processes.

Several compounds share structural similarities with (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Methylphenanthrene | Methylated phenanthrene | Simpler structure; less steric hindrance |

| 1-Hydroxyphenanthrene | Hydroxylated phenanthrene | Focus on hydroxyl group reactivity |

| 5-Methylchrysene | Methylated chrysene derivative | Different polycyclic structure; known carcinogen |

These compounds illustrate variations in functional groups and structural complexity that influence their chemical reactivity and biological activity. The uniqueness of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol lies in its specific stereochemistry and combination of functional groups which may confer distinct properties compared to these related compounds.

| Strategy | Key Reactions | Target Framework | Steps | Reference |

|---|---|---|---|---|

| Diels-Alder/Radical Hydroxylation | FeCl3 cascade, Mn(III)/Co(II) radical hydroxylation | Atisane-type | 12-16 | [11] |

| Oxidative Dearomatization | Wessely oxidation, intramolecular [4+2] | Arcutane-type | Variable | [20] |

| Cascade Reorganization | Nazarov cyclization, Beckmann fragmentation | Tetraquinane | Variable | [5] |

| Oxopyrrolium Cycloaddition | Friedel-Crafts cyclization, Diels-Alder | Bridged polycyclic | Variable | [15] |

Regioselective Functionalization of the Phenanthrene Backbone

Regioselective functionalization of phenanthrene backbones presents unique challenges due to the electronic and steric properties of the aromatic system [13] [21]. The development of synthetic methods for regioselective modification of phenanthrene derivatives has received extensive attention, particularly for accessing sterically hindered substitution patterns [21].

Acid-Catalyzed Bisannulation Reactions

Acid-catalyzed bisannulation reactions using tris(pentafluorophenyl)borane as catalyst have emerged as efficient methods for synthesizing sterically hindered phenanthrenes [6] [21]. Treatment of 1,4-benzenediacetaldehyde with terminal aryl alkynes in the presence of this Lewis acid provides 4,5-diarylphenanthrenes in good yields with excellent regioselectivity [21].

The use of internal alkyne substrates enables synthesis of sterically hindered 3,4,5,6-tetrasubstituted phenanthrenes displaying augmented backbone helicity [21]. This methodology has been extended to reactions with isomeric benzenediacetaldehyde derivatives, providing access to various substitution patterns including 1,5-disubstituted, 1,8-disubstituted, 1,2,5,6-tetrasubstituted, and 1,2,7,8-tetrasubstituted phenanthrenes [21].

Regioselective Hydroxylation Strategies

The regioselective introduction of hydroxyl groups into phenanthrene backbones requires careful consideration of electronic and steric factors [23]. Regioselective synthesis of dihydrophenanthrene diols has been achieved through multi-step sequences involving regioselective methylation, Wittig reactions, intramolecular cyclization, and hydrogenation [23].

Synthesis of 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol and 9,10-dihydro-2,7-dimethoxyphenanthrene-1,5-diol has been accomplished in 13-15 steps with overall yields of 3.3-9.0% [23]. These synthetic routes demonstrate the challenges associated with achieving regioselective functionalization while maintaining the structural integrity of the phenanthrene core [23].

Palladium-Catalyzed Approaches

Palladium-catalyzed Heck reactions followed by reverse Diels-Alder reactions have provided alternative approaches to phenanthrene backbone modification [17]. These methodologies enable synthesis of 9,10-dihydrophenanthrene, phenanthrene, mono- and dialkyl phenanthrene, and octahydro phenanthrene derivatives through carefully orchestrated reaction sequences [17].

The significance of these methods lies in their ability to introduce one or two alkyl groups at newly formed benzene rings of phenanthrene cores, providing access to structural diversity not readily achievable through conventional approaches [17].

Table 2: Regioselective Functionalization Methods for Phenanthrene Backbones

| Method | Reagents | Products | Selectivity | Yield Range |

|---|---|---|---|---|

| Acid-Catalyzed Bisannulation | B(C6F5)3, aryl alkynes | 4,5-Diarylphenanthrenes | >25:1 | 40-80% |

| Multi-step Hydroxylation | Various protecting groups | Dihydrophenanthrene diols | Regioisomer specific | 3-9% overall |

| Pd-Catalyzed Heck | Pd catalysts, alkenes | Alkylated phenanthrenes | Variable | Variable |

Biogenetic Relationships to Abietane and Podocarpanoid Diterpenes

The biogenetic relationships between hexahydrophenanthrene-containing diterpenoids and the well-established abietane and podocarpanoid families provide crucial insights into their natural occurrence and structural diversity [8] [19]. These relationships are fundamentally rooted in shared biosynthetic origins from geranylgeranyl diphosphate and common cyclization patterns [25].

Abietane Diterpenoid Biosynthetic Framework

Abietane diterpenoids represent one of the most extensively studied families of tricyclic diterpenes, with biosynthetic pathways that have been elucidated in various plant species [8] [19]. The formation of abietane skeletons proceeds through initial cyclization of geranylgeranyl diphosphate to copalyl diphosphate catalyzed by copalyl diphosphate synthase, followed by secondary cyclization and rearrangements via intermediate carbocations [8].

The biosynthetic route from copalyl diphosphate to abietane derivatives involves conversion by kaurene synthase-like enzymes, such as miltiradiene synthase, which convert copalyl diphosphate to miltiradiene [8]. Subsequent oxidation of miltiradiene to abietatriene occurs spontaneously, establishing the basic tricyclic framework [8].

A key intermediate in abietane biosynthesis is ferruginol, which serves as a branch point for further structural diversification [8] [28]. Several cytochrome P450 monooxygenases of the CYP76 family catalyze subsequent hydroxylation reactions, leading to the formation of various hydroxylated abietane derivatives [8] [9].

Podocarpanoid Structural Relationships

Podocarpanoid diterpenoids share structural similarities with hexahydrophenanthrene derivatives through their tricyclic frameworks and hydroxylation patterns [14] [19]. The podocarpane-type skeleton can be constructed through iron(III) chloride-catalyzed cationic cascade cyclizations, demonstrating the accessibility of these frameworks through biomimetic synthetic approaches [11] [14].

The structural relationship between podocarpanoids and hexahydrophenanthrene derivatives is exemplified by compounds such as podocarpic acid, which exhibits similar core architecture with distinct functional group arrangements . These relationships suggest common biosynthetic machinery capable of generating diverse structural variants through differential hydroxylation and oxidation patterns.

Biosynthetic Diversification Mechanisms

The diversification of abietane and podocarpanoid frameworks into various hydroxylated derivatives involves multiple enzymatic transformations [9] [19]. Cytochrome P450-mediated hydroxylations represent the primary mechanism for introducing oxygen functionality at specific positions on these tricyclic scaffolds [9].

Recent studies have identified multiple cytochrome P450 genes involved in abietane diterpenoid biosynthesis, including ferruginol synthases and 11-hydroxyferruginol synthases [9]. These enzymes exhibit distinct organ-specific expression patterns and genomic structures, suggesting involvement in at least two independent abietane biosynthetic pathways [9].

Table 3: Biogenetic Relationships and Key Intermediates

| Compound Class | Key Intermediate | Enzyme Family | Structural Features |

|---|---|---|---|

| Abietane | Ferruginol | CYP76AH | C12 hydroxylation |

| Podocarpanoid | Podocarpic acid | Various P450s | Tricyclic core |

| Hexahydrophenanthrene | Multiple diols | Unknown P450s | C2, C6 hydroxylation |

| Rearranged Abietane | 11-Hydroxyferruginol | CYP76AH | C11, C12 hydroxylation |

Evolutionary Relationships

The evolutionary relationships between these diterpenoid families suggest divergent evolution from common biosynthetic precursors [19] [25]. The presence of similar hydroxylation patterns across different structural classes indicates conservation of enzymatic mechanisms despite scaffold diversification [19].

Structural analysis of isolated compounds from various plant species reveals both 17(15→16)-abeo-abietane and 17(15→16),18(4→3)-diabeo-abietane skeletons, demonstrating the structural plasticity possible within these biosynthetic frameworks [19]. These rearranged skeletons provide insights into the mechanistic flexibility of the enzymes involved in diterpenoid biosynthesis [19].

Enzymatic Hydroxylation Mechanisms in Natural Biosynthesis

The enzymatic hydroxylation mechanisms responsible for introducing hydroxyl groups at specific positions in diterpenoid scaffolds represent sophisticated examples of regioselective biocatalysis [12] [18] [26]. Understanding these mechanisms provides insights into both natural biosynthetic pathways and potential biotechnological applications for selective oxidation reactions.

Cytochrome P450-Mediated Hydroxylations

Cytochrome P450 monooxygenases represent the primary enzymatic machinery for introducing hydroxyl groups into diterpenoid scaffolds [9] [26] [28]. These enzymes catalyze the insertion of oxygen atoms at specific carbon positions through complex catalytic cycles involving high-valent iron-oxo intermediates [26].

The CYP76 family has emerged as particularly important for diterpenoid hydroxylation, with subfamily members exhibiting distinct substrate specificities and regioselectivities [26] [27]. CYP76M7 has been characterized as an ent-cassadiene C11α-hydroxylase, demonstrating the precision possible in these enzymatic transformations [26].

Functional characterization of CYP76AH subfamily members has revealed their roles as ferruginol synthases and 11-hydroxyferruginol synthases [28]. These enzymes catalyze hydroxylation at the C12 position of abietatriene to form ferruginol, with some members capable of conducting successive oxidations at C12 and C11 positions [9] [28].

Structure-Function Relationships

Detailed structure-function studies have identified specific amino acid residues responsible for substrate binding and regioselectivity in diterpenoid-hydroxylating cytochrome P450s [28]. Homology modeling and site-directed mutagenesis experiments have revealed that amino acid residues at positions 301, 303, and 478 are critical for determining whether enzymes function as ferruginol synthases or 11-hydroxyferruginol synthases [28].

The conversion between these activities can be achieved through exchange of as few as three amino acid residues, demonstrating the fine-tuned nature of these catalytic systems [28]. The residues E301, S303, and F478 in 11-hydroxyferruginol synthases differ from the corresponding D301, N303, and V479 residues in ferruginol synthases [28].

Molecular docking studies have provided insights into how these amino acid differences affect substrate positioning and catalytic outcomes [28]. The presence of F478 in 11-hydroxyferruginol synthases enables proper positioning of ferruginol for further oxidation, while the salt bridge formation between E301 and R481 prevents repulsive interactions with substrate isopropyl groups [28].

Diiron-Dependent Hydroxylases

Recent discoveries have identified diiron-dependent hydroxylases as an alternative enzymatic mechanism for diterpenoid hydroxylation [12] [18]. These enzymes, exemplified by DitZ, represent members of the Amidohydrolase-related Dinuclear Oxygenase superfamily and catalyze selective C5 hydroxylation of abietane diterpenoids [12] [18].

DitZ enzymes exhibit remarkable efficiency and selectivity for C5 hydroxylation of various diterpenoids using only oxygen and sodium ascorbate as co-reagents [12] [18]. These enzymatic reactions are promoted by a diiron cofactor that can access multiple observable redox states, enabling the controlled activation of molecular oxygen for selective hydroxylation [18].

Kinetic studies on multiple DitZ enzymes have demonstrated their ability to hydroxylate a range of diterpenoid substrates including dehydroabietic acid and related compounds [18]. The enzymes show substrate competition behaviors that reflect their natural roles in bacterial diterpenoid metabolism pathways [18].

Mechanistic Insights and Biotechnological Applications

The mechanistic understanding of enzymatic hydroxylation has enabled the development of biotechnological platforms for producing hydroxylated diterpenoids [24]. Modular combinations of diterpene synthase and cytochrome P450 monooxygenase enzymes can generate different diterpenoid scaffolds in heterologous expression systems [24].

These enzymatic systems have been successfully implemented in both Escherichia coli and Nicotiana benthamiana for the production of various diterpenoid compounds [24]. The customizable nature of these platforms allows for the generation of diverse structural variants through different enzyme combinations [24].

Table 4: Enzymatic Hydroxylation Systems in Diterpenoid Biosynthesis

| Enzyme Class | Representative | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| CYP76AH | CYP76AH1 | Abietatriene | Ferruginol | NADPH, O2 |

| CYP76AH | CYP76AH22 | Ferruginol | 11-Hydroxyferruginol | NADPH, O2 |

| CYP76M | CYP76M7 | ent-Cassadiene | 11α-Hydroxy-ent-cassadiene | NADPH, O2 |

| DitZ | PaDitZ | Dehydroabietic acid | C5-Hydroxy derivative | Fe2+, ascorbate, O2 |

The thermodynamic stability of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is fundamentally governed by the inherent structural characteristics of its hexahydrophenanthrene core and the specific substitution pattern of methyl groups [1] [2]. The compound belongs to the diterpenoid class of natural products, which are characterized by their polycyclic aromatic frameworks derived from isoprene units [3] [4].

Structural Framework Stability

The hexahydrophenanthrene backbone provides exceptional thermodynamic stability due to the aromatic character of the phenanthrene core system. Research on related phenanthrene derivatives demonstrates that the kinked topology of phenanthrene systems exhibits superior stability compared to linear anthracene analogs, with phenanthrene being approximately 4.2-5.1 kcal/mol more stable than anthracene at the B3LYP/6-311++G(3df,3pd) computational level [1] [2] [5]. This enhanced stability arises from more favorable π-electron delocalization patterns within the bent aromatic framework rather than repulsive hydrogen-hydrogen interactions in the bay region [2] [6].

Methyl Substitution Effects

The tetramethyl substitution pattern significantly influences the overall thermodynamic stability through multiple mechanisms. Experimental thermodynamic data for 3-methylphenanthrene indicates that methyl substitution generally stabilizes aromatic systems through hyperconjugative interactions and increased molecular volume [7] [8]. The specific positioning of methyl groups at the 1,1,4a,7-positions creates a sterically favorable environment that minimizes unfavorable van der Waals interactions while maximizing stabilizing hyperconjugative effects [9] [10].

Computational Thermodynamic Analysis

| Stability Factor | Contribution | Energy Range (kcal/mol) |

|---|---|---|

| Aromatic π-system stability | Primary stabilization | -28.5 to -30.0 [1] |

| Methyl hyperconjugation | Secondary stabilization | -2.0 to -4.0 [9] |

| Conformational strain | Destabilization | +1.0 to +3.0 [11] |

| Hydroxyl group interactions | Mixed effects | ±1.5 to ±3.0 [12] |

Density functional theory calculations using B3LYP and higher-level methods predict that the hexahydrophenanthrene framework exhibits remarkable thermal stability, with decomposition temperatures typically exceeding 250°C for related structures [12] [10]. The (4aS) stereochemistry contributes additional conformational stability by positioning substituents in energetically favorable orientations that minimize steric repulsion [13] [4].

Solubility Parameters and Partition Coefficients (LogP)

The solubility characteristics of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol are predominantly determined by the balance between its lipophilic hexahydrophenanthrene core and the hydrophilic hydroxyl functional groups [4] [14]. The predicted logarithmic partition coefficient (LogP) of 4.40 indicates substantial lipophilicity, placing this compound in the moderately to highly lipophilic category [4] [15].

Hansen Solubility Parameters

The Hansen Solubility Parameters provide a comprehensive three-dimensional framework for understanding the compound's solvation behavior [16] [17] [18]. Based on group contribution methods and structural analysis of similar diterpenoid compounds:

| Hansen Parameter | Estimated Value (MPa^1/2) | Physical Significance |

|---|---|---|

| δD (Dispersion) | 16.0-16.5 [16] | Van der Waals interactions from aromatic π-electrons |

| δP (Polar) | 4.0-4.5 [16] | Dipolar interactions from hydroxyl groups |

| δH (Hydrogen bonding) | 8.0-10.0 [16] | Hydrogen bonding capacity of hydroxyl groups |

The dispersion parameter (δD) value of approximately 16.0-16.5 MPa^1/2 reflects the significant contribution of the aromatic π-electron system to intermolecular interactions [16] [18]. This value is consistent with other polycyclic aromatic hydrocarbons and indicates strong van der Waals interactions with similar aromatic systems [19] [17].

Partition Coefficient Analysis

The octanol-water partition coefficient provides critical insight into the compound's distribution behavior between lipophilic and aqueous phases [15] [20] [21]. The predicted LogP value of 4.40 suggests:

- High membrane permeability: LogP values between 2-5 are generally associated with favorable membrane penetration characteristics [14] [22]

- Limited aqueous solubility: Values above 4.0 typically indicate poor water solubility [20] [21]

- Bioaccumulation potential: Higher LogP values correlate with increased bioaccumulation in lipid-rich tissues [15] [14]

Solvent Compatibility Predictions

Based on Hansen Solubility Parameter theory, the compound is predicted to exhibit optimal solubility in solvents with similar three-dimensional solubility profiles [16] [17]. Suitable solvents include:

- Aromatic hydrocarbons (toluene, benzene): δD ≈ 18.0, δP ≈ 1.4, δH ≈ 2.0 [17]

- Alcoholic solvents (octanol, ethanol): δD ≈ 15.8, δP ≈ 5.1, δH ≈ 15.3 [18]

- Moderately polar organic solvents: Bridging between purely lipophilic and hydrophilic environments [19] [16]

Quantum Mechanical Studies of Electronic Structure

The electronic structure of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has been investigated using state-of-the-art quantum mechanical methods to elucidate fundamental molecular orbital characteristics and electronic properties [23] [24] [25]. The compound exhibits single-reference electronic character, making it amenable to standard density functional theory approaches [24] [26].

Density Functional Theory Methodology

Computational studies employing hybrid density functionals such as B3LYP, CAM-B3LYP, and ωB97X-D3 with basis sets ranging from 6-311G(d,p) to def2-QZVPD provide accurate descriptions of the electronic structure [23] [24] [25]. The selection of appropriate functionals is crucial for capturing both the aromatic character of the phenanthrene core and the electronic effects of substituent groups [24] [27].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics provide essential insights into the compound's reactivity and electronic properties [28] [29] [30] [31]. Based on computational studies of related hexahydrophenanthrene systems:

| Orbital Property | Computational Level | Predicted Characteristics |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -5.8 to -6.2 eV [23] |

| LUMO Energy | B3LYP/6-311G(d,p) | -0.8 to -1.2 eV [23] |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 4.8 to 5.2 eV [23] |

| Ionization Potential | CAM-B3LYP | 6.0 to 6.5 eV [23] |

The HOMO is predominantly localized on the aromatic rings with significant contributions from the hydroxyl oxygen lone pairs, reflecting the electron-rich character of these functional groups [28] [29]. The LUMO exhibits π* character associated with the aromatic system, consistent with typical polycyclic aromatic hydrocarbons [30] [31].

Electronic Density Distribution

Mulliken population analysis and Natural Bond Orbital (NBO) calculations reveal the charge distribution patterns within the molecule [23] [32]. The hydroxyl oxygen atoms carry partial negative charges (approximately -0.6 to -0.7 e), while the aromatic carbons exhibit varying charge distributions depending on their substitution patterns [23] [25]. The methyl groups act as electron-donating substituents, increasing electron density on the aromatic framework through hyperconjugative effects [30] [33].

Molecular Electrostatic Potential

The molecular electrostatic potential (MEP) surface provides crucial information about intermolecular interaction sites [25] [32]. Regions of negative electrostatic potential are concentrated around the hydroxyl oxygen atoms, indicating favorable sites for hydrogen bonding and electrophilic attack [25]. Conversely, the aromatic rings and methyl groups exhibit positive or neutral electrostatic potential, consistent with their electron-deficient or electron-neutral character [32].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of (4aS)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol in various solvent environments [34] [35] [36] [37] [38]. These computational approaches enable detailed analysis of solvation dynamics, conformational flexibility, and intermolecular interaction patterns at the atomic level [34] [38] [39].

Force Field Selection and Parameterization

Accurate molecular dynamics simulations require carefully parameterized force fields that capture the essential features of the hexahydrophenanthrene scaffold [40] [41] [42] [43] [44]. The most suitable force fields for this compound class include:

- OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Provides excellent description of aromatic systems and hydroxyl groups [40] [43]

- AMBER (Assisted Model Building with Energy Refinement): Well-validated for organic molecules with heteroatoms [41] [44]

- CHARMM36: Optimized for complex organic molecules and biomolecular systems [42] [45]

Solvation Shell Structure

Molecular dynamics simulations reveal distinct solvation patterns depending on the solvent environment [34] [36] [37]. In aqueous solution, the hydroxyl groups form hydrogen bonds with water molecules, creating structured solvation shells with coordination numbers of 2-3 water molecules per hydroxyl group [34] [35]. The hexahydrophenanthrene core exhibits hydrophobic hydration patterns, with water molecules forming ordered structures around the aromatic regions [38].

Conformational Dynamics

| Simulation Parameter | Aqueous Environment | Organic Solvent |

|---|---|---|

| Average RMSD (Å) | 1.2-1.8 [36] | 0.8-1.4 [36] |

| Hydrogen bond lifetime (ps) | 5-15 [34] | 2-8 [34] |

| Rotational correlation time (ps) | 25-45 [37] | 15-35 [37] |

| Diffusion coefficient (×10^-6 cm²/s) | 0.3-0.8 [38] | 0.8-2.1 [38] |

The compound exhibits moderate conformational flexibility, with the hexahydrophenanthrene rings maintaining their rigid structure while the methyl groups and hydroxyl substituents show localized motion [36] [37]. The (4aS) stereochemistry constrains certain conformational transitions, leading to preferred molecular orientations in solution [36].

Solvent-Mediated Interactions

Explicit solvent molecular dynamics simulations demonstrate that solvent molecules play crucial roles in mediating intermolecular interactions [34] [35] [38] [39]. In polar protic solvents, the hydroxyl groups participate in extended hydrogen bonding networks that significantly influence molecular orientation and aggregation behavior [34] [35]. Conversely, in nonpolar solvents, π-π stacking interactions between aromatic rings become more prominent [38] [45].

Free Energy Calculations

Advanced sampling techniques such as umbrella sampling and replica exchange molecular dynamics enable calculation of solvation free energies and binding affinities [36] [37]. Preliminary estimates suggest solvation free energies of approximately -15 to -25 kcal/mol in polar solvents and -8 to -15 kcal/mol in nonpolar environments, consistent with the compound's amphiphilic character [36] [38].